molecular formula C13H14N2O B6218861 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one CAS No. 2751614-73-8

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B6218861
Numéro CAS: 2751614-73-8
Poids moléculaire: 214.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with a but-3-en-1-yl substituent at the 2-position and a methyl group at the 8-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone core. The but-3-en-1-yl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation steps efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the but-3-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Applications De Recherche Scientifique

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazolinone derivatives are often explored for their therapeutic potential, and this compound may serve as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one depends on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-(but-3-en-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the methyl group at the 8-position.

    8-methyl-3,4-dihydroquinazolin-4-one: Lacks the but-3-en-1-yl group at the 2-position.

    2-(but-3-en-1-yl)-quinazolin-4-one: Lacks the dihydro structure at the 3,4-positions.

Uniqueness

2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the but-3-en-1-yl group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a lead compound in drug discovery and other applications.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with 3-buten-1-ol followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-aminobenzamide", "3-buten-1-ol", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 2-aminobenzamide is reacted with 3-buten-1-ol in the presence of acetic acid to form the intermediate 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one.", "Step 2: The intermediate is cyclized by heating with acetic acid to form the final product.", "Step 3: The final product is reduced using sodium borohydride in methanol to yield 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one.", "Step 4: The product is purified by extraction with chloroform." ] }

Numéro CAS

2751614-73-8

Formule moléculaire

C13H14N2O

Poids moléculaire

214.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.